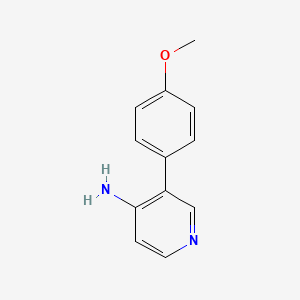
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- is a chemical compound that belongs to the class of flavonoids. It is also known as diosmin and is widely used in the pharmaceutical industry due to its various therapeutic benefits. Diosmin is derived from hesperidin, a flavonoid found in citrus fruits.
Mécanisme D'action
The mechanism of action of diosmin is not yet fully understood. However, it is believed to work by reducing inflammation and oxidative stress in the body. Diosmin has also been shown to have a positive effect on the endothelial cells that line the blood vessels, improving their function and reducing the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
Diosmin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, improve immune function, and reduce the risk of cardiovascular diseases. Additionally, diosmin has been found to have a positive effect on the liver, reducing the risk of liver diseases such as cirrhosis.
Avantages Et Limitations Des Expériences En Laboratoire
Diosmin has several advantages for lab experiments. It is readily available and can be easily synthesized. Additionally, diosmin has been extensively studied, and its effects on the body are well understood. However, diosmin has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. Additionally, diosmin has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on diosmin. One area of research is the development of new synthesis methods for diosmin. Another area of research is the study of diosmin's effects on the brain and nervous system. Additionally, diosmin's effects on the gut microbiome are an area of active research. Finally, the development of new formulations of diosmin for improved bioavailability is an area of research that has the potential to improve its therapeutic benefits.
Conclusion:
In conclusion, diosmin is a complex molecule that has several therapeutic benefits. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been found to have a positive effect on the cardiovascular system, immune system, and liver. While diosmin has some limitations for lab experiments, it has several advantages and is a promising area of research for the development of new therapies.
Méthodes De Synthèse
Diosmin is synthesized by the hydrolysis of hesperidin, which is found in citrus fruits. The hydrolysis process involves the use of acid or enzymes to break down hesperidin into its constituent parts. The resulting mixture is then purified by various methods, such as chromatography, to obtain pure diosmin.
Applications De Recherche Scientifique
Diosmin has been extensively studied for its various therapeutic benefits. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been shown to have a positive effect on the cardiovascular system, reducing the risk of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, diosmin has been found to have a positive effect on the immune system, reducing the risk of infections.
Propriétés
Numéro CAS |
1224738-67-3 |
|---|---|
Nom du produit |
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- |
Formule moléculaire |
C15H11FO2 |
Poids moléculaire |
242.249 |
Nom IUPAC |
4-(4-fluorophenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2 |
Clé InChI |
UGEBVWFOZBEZJJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F |
Synonymes |
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
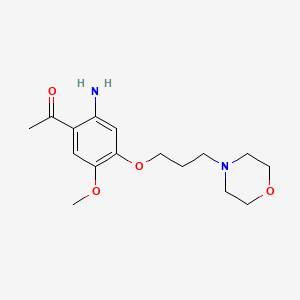
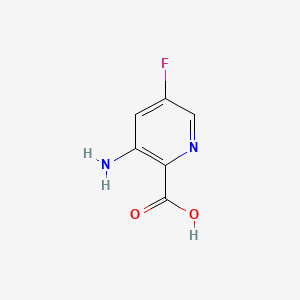
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
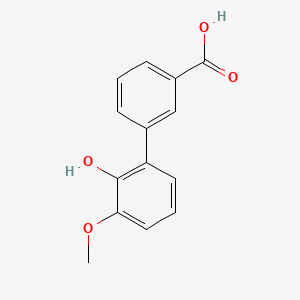

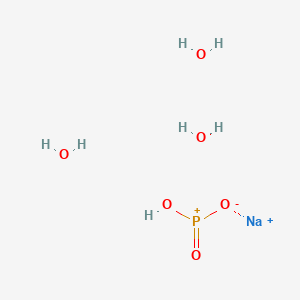


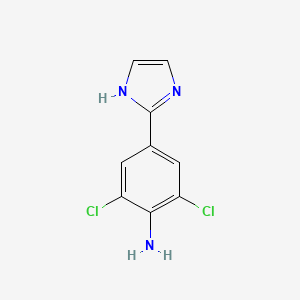
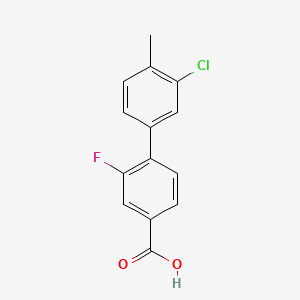
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
